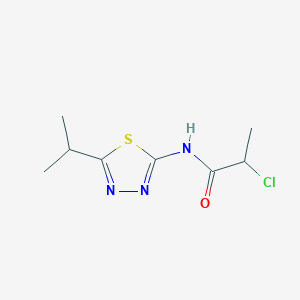

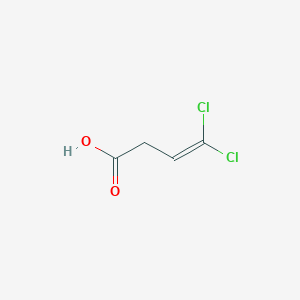

4,4-Dichlorobut-3-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- Field : Textile Industry and Microbiology

- Application : This compound is used for the synthesis of new compounds with potential antimicrobial activity that could be used for simultaneous dyeing and antimicrobial textile finishing .

- Method : The synthesis, structure elucidation, and antimicrobial activities of the newly synthesized compounds based on 4,4-dicyano-3-phenyl-but-3-enoic acid phenylamide were demonstrated .

- Results : Compounds exhibited comparable or even higher antibacterial activities than the selected standards (ampicillin), while some revealed higher antifungal activities than the selected standard (cycloheximide) .

- Field : Pharmacology

- Application : The synthesized compounds underwent the intramolecular cyclization to give the substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates .

- Method : Synthesis and intramolecular cyclization of the substituted 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids were studied .

- Results : Evaluation of the biological activity of the synthesized compounds showed that they have pronounced antinociceptive activity along with low toxicity .

Antimicrobial and Textile Finishing Evaluations

Antinociceptive Activity

- Field : Dye Chemistry

- Application : This compound is used for the synthesis of new compounds with potential antimicrobial activity that could be used for simultaneous dyeing and antimicrobial textile finishing .

- Method : The synthesis, structure elucidation, and antimicrobial activities of the newly synthesized compounds based on 4,4-dicyano-3-phenyl-but-3-enoic acid phenylamide were demonstrated .

- Results : Compounds exhibited comparable or even higher antibacterial activities than the selected standards (ampicillin), while some revealed higher antifungal activities than the selected standard (cycloheximide) .

- Field : Biochemistry

- Application : This compound is used in the biocatalytic asymmetric synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic Acid Derivatives .

- Method : The synthesis involves the use of Δ1-Piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate Reductase from Pseudomonas syringae (DpkAPsyrin) .

- Results : The paper does not provide specific results or outcomes .

Synthesis of Dyes

Biocatalytic Asymmetric Synthesis

- DNA Binding and In Silico Studies

- Field : Biochemistry

- Application : The ligand, (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid, and its tri-butylstannyl (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate, trimethylstannyl (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate and triethylstannyl (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate complexes were obtained and characterized .

- Method : The spectroscopic data revealed the presence of the OH in the FTIR and NMR spectra of the (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and the absence of this peak in the spectra of the complexes confirm their successful formation .

- Results : The DNA interaction of the representative compounds explored an intercalative binding mode as confirmed by UV-Visible spectroscopy and viscometry .

将来の方向性

A recent preprint discusses a novel radical decarboxylative 1,2,3-trifunctionalization of various 3-enoic acids, which could potentially include 4,4-Dichlorobut-3-enoic acid . This research represents a new conversion mode for 3-enoic acids and could lead to the construction of diverse functionalized 3,4-polysubstituted dihydroisoquinolines .

特性

IUPAC Name |

4,4-dichlorobut-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1H,2H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCCMVOULSRGQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dichlorobut-3-enoic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)

![6-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-7-oxopyrrolo[2,3-c]pyridine](/img/structure/B2379230.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)

![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)

![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)